1-(naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
1-(Naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a synthetic organic compound that has piqued the interest of the scientific community due to its unique structural characteristics and potential applications in various fields such as chemistry, biology, medicine, and industry. The fusion of naphthalene, sulfonyl, phenyl, triazolo, pyrimidin, and piperazine moieties within a single molecule underscores its complex nature and multifaceted properties.
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been reported to interact with a variety of enzymes and receptors, showing versatile biological activities . For instance, some triazole derivatives have shown inhibitory activity against CDK2/cyclin A2 .
Mode of Action
Triazole compounds are known for their ability to bind readily in the biological system with various enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in a variety of biological effects.
Biochemical Pathways
For example, some triazole derivatives have been reported to induce apoptosis in cancer cells through the mitochondrial pathway, accompanied by a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Result of Action
Similar triazole derivatives have shown significant cytotoxic activities against various cancer cell lines . For instance, they have been reported to inhibit the growth of cancer cells and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to synthesize 1-(naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine. One common approach involves the nucleophilic substitution reaction where the triazolo[4,5-d]pyrimidinyl moiety is introduced to the piperazine ring via a nucleophilic attack. This is followed by the sulfonylation of the naphthalene ring to achieve the final product. Reaction conditions typically require the presence of appropriate catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve a streamlined synthetic process with optimized reaction conditions. Continuous flow chemistry and large-scale batch reactors might be used to manage the reactions efficiently. Key parameters such as reagent purity, reaction time, and environmental control would be closely monitored to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalene-2-sulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine can undergo various chemical reactions, including:
Oxidation: : Typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Possible using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the substituents involved.
Coupling Reactions: : Can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate, dichloromethane (DCM) as solvent.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution Conditions: : Varies but generally involves an appropriate catalyst and solvents such as acetonitrile or dichloromethane.
Coupling Reaction Conditions: : Palladium catalysts, under inert atmosphere, with solvents like DMF or toluene.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, substituted compounds, and cross-coupled products that retain the core structure while introducing new functional groups or moieties.
Scientific Research Applications
Chemistry
This compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the creation of bioactive compounds.
Biology
In biological research, the compound's derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactivities.
Medicine
Its unique structural motifs make it a candidate for developing pharmaceuticals aimed at treating conditions such as inflammation, cancer, or neurological disorders.
Industry
In industrial applications, this compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Comparison with Similar Compounds
Similar compounds include:
1-(naphthalene-2-sulfonyl)-4-(4-phenyl-1,2,3-triazolyl)piperazine
1-(naphthalene-2-sulfonyl)-4-(3-pyridinyl-1,2,3-triazolyl)piperazine
4-(3-phenyl-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-piperazine
These compounds share structural similarities but differ in specific substituent groups, which can significantly impact their chemical and biological properties. The unique combination of triazolopyrimidine and naphthalenesulfonyl in the title compound distinguishes it from its analogs, offering potentially unique interactions and applications.
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Properties
IUPAC Name |
7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-3-phenyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2S/c32-34(33,21-11-10-18-6-4-5-7-19(18)16-21)30-14-12-29(13-15-30)23-22-24(26-17-25-23)31(28-27-22)20-8-2-1-3-9-20/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMWPZUSUVDLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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